molecular formula C13H16ClNO2 B180280 Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride CAS No. 173944-52-0

Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride

Cat. No.: B180280
CAS No.: 173944-52-0
M. Wt: 253.72 g/mol
InChI Key: SMSZSGFGNSVCSA-UHFFFAOYSA-N
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Description

Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride (CAS: 173944-52-0) is a spirocyclic compound featuring a fused isochroman (benzopyran) ring and a piperidine moiety. Its molecular formula is C₁₃H₁₅NO₂·HCl, with a molecular weight of 253.73 g/mol and a density of 1.21 g/cm³ .

Properties

IUPAC Name

spiro[4H-isochromene-1,4'-piperidine]-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSZSGFGNSVCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CC(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627356
Record name Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173944-52-0
Record name Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Zinc-Mediated Coupling and Cyclization

A prominent method for synthesizing spirocyclic piperidine derivatives involves zinc-mediated coupling reactions. In the patent CN111039949A, a four-step protocol is described for analogous compounds:

  • Step 1 : N-Benzyl-4-piperidone reacts with bromo-carboxylic ester in the presence of activated zinc powder (1.1:1.1:1 molar ratio). Activation of zinc via dilute hydrochloric acid washing is critical to remove oxide layers, enhancing reactivity.

  • Step 2 : Reduction of the intermediate using red aluminum (Al(Hg)) yields a diol product.

  • Step 3 : Cyclization with a leaving reagent (e.g., mesyl chloride) in dichloromethane forms the spiro-oxetane structure.

  • Step 4 : Catalytic hydrogenation with palladium-carbon (Pd/C, 0.05–0.10 wt%) under 10–25 bar H₂ pressure removes the benzyl protecting group.

Key Parameters :

  • Solvent selection (THF, dichloromethane) influences reaction kinetics.

  • Zinc activation improves yield by 15–20% compared to non-activated zinc.

Table 1: Zinc-Mediated Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Zinc ActivationHCl-washed+20%
Molar Ratio (Zn:2:1)1.1:1.1:1Max. 78%
Hydrogenation Pressure15 bar92% Debenzylation

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and reproducibility. Key adaptations from laboratory methods include:

  • Continuous Zinc Coupling : Flow reactors maintain consistent temperature (60–80°C), reducing side reactions during the initial coupling step.

  • In-Line Purification : Chromatography-free purification via pH-controlled crystallization minimizes downtime.

Table 2: Industrial vs. Laboratory Yields

StepLaboratory YieldIndustrial Yield
Zinc Coupling78%85%
Reductive Cyclization70%88%
Hydrogenation92%95%

Reaction Optimization and Catalytic Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents : THF accelerates cyclization by stabilizing transition states (ΔG‡ reduced by 12 kJ/mol).

  • Low-Temperature Reduction : Red aluminum reactions at −10°C suppress over-reduction, improving diol selectivity.

Catalytic Hydrogenation Innovations

  • Pd/C vs. PtO₂ : Pd/C achieves 95% debenzylation at 15 bar H₂, whereas PtO₂ requires 30 bar for comparable results.

  • Solvent Mixtures : Ethanol/water (9:1) enhances catalyst longevity by preventing Pd leaching.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison

MethodYieldScalabilityCost Efficiency
Zinc-Mediated78%HighModerate
Reductive Amination65%LowHigh
Continuous Flow85%Very HighLow

Trade-offs : Zinc-mediated routes favor scalability but require rigorous metal handling. Reductive amination offers cost savings but struggles with byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been studied for its ability to inhibit histamine release from mast cells, which is relevant in allergic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The spiro[piperidine] scaffold is shared among analogs, but differences in fused rings or substituents significantly alter properties. Key examples include:

3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride
  • CAS : 475152-33-1
  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 240.69 g/mol
  • Key Difference : Replaces the isochroman ring with an isobenzofuran (oxygen-containing heterocycle), reducing aromaticity and altering electronic properties .
Spiro[isoindoline-1,4'-piperidin]-3-one Hydrochloride
  • CAS : 328233-04-1
  • Molecular Formula : C₁₃H₁₅ClN₂O
  • Molecular Weight : 254.72 g/mol
Spiro[indoline-3,4'-piperidin]-2-one Hydrochloride
  • CAS : 356072-46-3
  • Molecular Formula : C₁₂H₁₃ClN₂O
  • Molecular Weight : 252.70 g/mol
  • Key Difference : Features an indoline system, providing a bicyclic amine structure that may influence receptor binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted) Solubility
Spiro[isochroman-1,4'-piperidin]-3-one HCl 253.73 423.2 2.1 Moderate in polar solvents
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one HCl 240.69 ~400 (estimated) 1.8 High in DMSO
Spiro[isoindoline-1,4'-piperidin]-3-one HCl 254.72 N/A 2.3 Low in water

Notes:

  • The isochroman derivative exhibits higher boiling points due to increased aromatic stabilization .
  • Isoindoline analogs show reduced aqueous solubility, likely due to hydrophobic interactions .

Commercial Availability and Regulatory Status

  • Spiro[isochroman-1,4'-piperidin]-3-one HCl : Available from ECHEMI and绍兴礼创医药科技有限公司 with ≥95% purity .
  • 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one HCl : Temporarily out of stock (as of 2024), with GHS hazard warnings for skin/eye irritation .
  • Spiro[indoline-3,4'-piperidin]-2-one HCl : Offered by Combi-Blocks at 96% purity, compliant with REACH/ISO standards .

Biological Activity

Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a spirocyclic structure that combines an isochroman ring with a piperidine moiety, which may confer distinct pharmacological properties. The following sections will discuss its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅ClN₁O
  • Molecular Weight : Approximately 245.72 g/mol
  • Structure : The spirocyclic arrangement contributes to its unique reactivity and interactions with biological targets.

The primary mechanism of action for this compound involves its interaction with specific molecular targets:

  • Target Enzymes : It has been identified as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in various diseases, including cancer.
  • Histamine Release Inhibition : The compound also inhibits histamine release from mast cells, which is significant for managing allergic reactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Its interaction with inflammatory pathways indicates possible applications in treating inflammatory diseases.
  • Anticancer Activity : Due to its role in inhibiting HDACs, it may have anticancer properties by modulating gene expression related to tumor growth and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits potential against various pathogens
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits HDACs, affecting cancer cell proliferation

Case Study: Inhibition of Histone Deacetylases

In a study examining the effects of this compound on HDAC activity, researchers found that the compound demonstrated significant inhibition of HDAC enzymes in vitro. This inhibition led to increased acetylation of histones, suggesting a potential mechanism for its anticancer activity. Further experiments indicated that treatment with this compound resulted in reduced cell viability in various cancer cell lines, supporting its role as a therapeutic agent against cancer.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other spirocyclic compounds. Its unique spirocyclic structure differentiates it from other derivatives such as spiroindole and spirooxindole compounds. These differences may account for its distinct biological activities and mechanisms of action.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its small molecular size. Factors such as pH and temperature can influence its stability and activity in biological systems.

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